1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is a heterocyclic compound that features a benzimidazole core substituted with a methyl group at the nitrogen atom and a thienylmethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazol-2-amine typically involves the condensation of 1-methyl-1H-benzimidazole with 2-thienylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzimidazole core is known to interact with various biological targets, and the thienylmethyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
- 1-Methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide
- 1-Methyl-N-(2-thienylmethyl)-1H-imidazole-4-sulfonamide
- 1-Methyl-N-(2-thienylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Comparison: 1-Methyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is unique due to its benzimidazole core, which imparts distinct chemical and biological properties compared to pyrazole or imidazole derivatives
Properties
Molecular Formula |
C13H13N3S |
---|---|
Molecular Weight |
243.33g/mol |
IUPAC Name |
1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C13H13N3S/c1-16-12-7-3-2-6-11(12)15-13(16)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
LLJKZROGDBQABM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CC=CS3 |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.